2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Description
2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at position 2 and a pyridin-4-yl group at position 3. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQGEZCHIHCDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction Reactions: The oxadiazole ring can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The pyridin-4-yl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease processes. The exact molecular targets and pathways can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Key Comparative Data
Biological Activity
The compound 2-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 247.66 g/mol. The structure features a chlorophenyl group and a pyridine moiety linked through an oxadiazole ring, which is known to influence its biological properties.
Oxadiazole derivatives have been shown to exhibit various mechanisms of action:
- Enzyme Inhibition : Some studies indicate that these compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The interaction with cellular receptors can modulate signaling pathways associated with growth and proliferation in cancer cells.
- Antimicrobial Activity : The ability to disrupt bacterial cell walls or inhibit bacterial enzymes contributes to its antibacterial properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against tumor cells .
Antimicrobial Properties
The compound has also shown promising antimicrobial activities:
- Research indicates that derivatives of oxadiazoles possess moderate activity against Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have been effective against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral and Antitubercular Effects
Some studies have explored the antiviral and antitubercular properties of oxadiazole derivatives:
- Certain derivatives have demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential as therapeutic agents in treating tuberculosis . Additionally, antiviral assays have indicated activity against various viral strains.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing 2-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology : This compound can be synthesized via cyclization reactions using precursors like hydrazides or thiosemicarbazides. For example, substituted benzoic acid hydrazides can be cyclized with phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C) to form the oxadiazole ring . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Monitoring via TLC and spectroscopic techniques (IR, NMR) ensures intermediate formation.
- Key Considerations : Avoid over-chlorination by controlling POCl₃ volume and reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield.
Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic techniques?
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry, bond lengths, and angles . For example, ORTEP-3 can generate graphical representations of the crystal structure .
- Spectroscopy :
- ¹H/¹³C NMR : Pyridinyl protons appear as doublets (δ 8.5–8.7 ppm), while oxadiazole carbons resonate at ~160–165 ppm .
- IR : The C=N stretch of the oxadiazole ring appears near 1600 cm⁻¹ .
Q. What analytical techniques are suitable for purity assessment and stability studies?
- HPLC with a C18 column and UV detection (λ = 254 nm) quantifies purity.
- Thermogravimetric analysis (TGA) evaluates thermal stability, critical for storage conditions.
- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological activity?
- Electronic Effects : The electron-withdrawing 2-chlorophenyl group increases the electrophilicity of the oxadiazole ring, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Steric Effects : Substituents at the pyridinyl position (e.g., 4-pyridinyl vs. 3-pyridinyl) alter binding affinity. Molecular docking studies (using AutoDock Vina) can predict interactions with receptors .
- Data Contradictions : Some studies report conflicting bioactivity trends for chloro-substituted oxadiazoles, possibly due to solvent effects or assay variability. Cross-validate results using multiple cell lines .
Q. What computational approaches are effective in predicting the compound’s physicochemical properties and reaction pathways?
- DFT Calculations : Gaussian or ORCA software can optimize geometries, calculate HOMO-LUMO gaps (e.g., 6.2 eV HOMO, 2.4 eV LUMO for similar oxadiazoles ), and predict redox behavior.
- Retrosynthetic Analysis : AI-driven tools (e.g., Reaxys or Pistachio databases) propose synthetic routes by analyzing analogous reactions .
- MD Simulations : Study solvation effects and membrane permeability using GROMACS .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Compare experimental SXRD data (e.g., CCDC entries) with computational models to identify torsional angle variations. For example, dihedral angles between the oxadiazole and pyridinyl rings may differ due to packing forces .
- Use Mercury software to analyze intermolecular interactions (e.g., π-π stacking, halogen bonds) that stabilize specific conformations .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Continuous synthesis minimizes side reactions (e.g., hydrolysis) and improves heat management .
- DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading and solvent polarity .
- Green Chemistry : Replace POCl₃ with ionic liquids or microwave-assisted reactions to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
